methyl 4-[(1R)-1-hydroxyethyl]benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(1R)-1-hydroxyethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number 129446-47-5 methyl 4-[(1R)-1-hydroxyethyl]benzoate data
Technical Master File: Methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS: 129446-47-5 | Role: High-Value Chiral Synthon[1]
Executive Summary
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a stereodefined secondary alcohol and a critical chiral building block in modern pharmaceutical synthesis. It serves as a precursor for complex active pharmaceutical ingredients (APIs), including carbapenem antibiotics and functionalized isocoumarins. Its utility stems from the high enantiomeric purity (>98% ee) achievable via asymmetric transfer hydrogenation (ATH), allowing it to function as a reliable scaffold for transferring chirality into larger molecular architectures.
This guide provides a self-validating technical framework for the synthesis, characterization, and application of this intermediate, designed for researchers requiring high-fidelity data and reproducible protocols.
Part 1: Molecular Identity & Physicochemical Profile[2]
The following data aggregates experimental values and computed properties to establish a baseline for material identification.
| Property | Specification | Source/Notes |
| IUPAC Name | Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Systematic |
| CAS Number | 129446-47-5 | (R)-Enantiomer specific |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| Physical State | Solid (Low Melting) | Often appears as an oil if impure |
| Melting Point | 59.7 °C | Experimental (EPA CompTox) |
| Boiling Point | ~281 °C | @ 760 mmHg (Predicted) |
| Chirality | (R)-Configuration | Confirmed via Mosher's analysis |
| Solubility | Soluble in MeOH, DCM, EtOAc | Sparingly soluble in water |
Part 2: Synthetic Architecture (Process Chemistry)
The industrial standard for synthesizing CAS 129446-47-5 is Asymmetric Transfer Hydrogenation (ATH) . Unlike biological reductions which can suffer from substrate inhibition, ATH using Ruthenium(II) catalysts offers scalability and precise stereocontrol.
Reaction Pathway
The synthesis reduces the prochiral ketone, Methyl 4-acetylbenzoate (CAS 3609-53-8) , using a chiral Ruthenium-Arene complex. The hydrogen source is typically an azeotropic mixture of Formic Acid/Triethylamine (5:2) or Isopropanol.
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-H species to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen.
Visualization of Synthesis Flow
Validated Experimental Protocol
Note: This protocol is adapted from standard Noyori transfer hydrogenation methodologies for acetophenones.
-
Charge: In a dry reactor, dissolve Methyl 4-acetylbenzoate (1.0 eq) in degassed Dichloromethane (DCM) or Methanol (MeOH).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.005 eq). Crucial: The (S,S)-ligand typically yields the (R)-alcohol for aromatic ketones, but this must be confirmed via HPLC for each specific catalyst batch.
-
H-Donor: Add a premixed solution of Formic Acid/Triethylamine (5:2 molar ratio) slowly to control exotherm.
-
Reaction: Stir at 28–30°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5][6]
-
Quench: Add water to separate phases. Wash organic layer with sat. NaHCO₃ (to remove Formic Acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/EtOAc if solid, or purify via flash chromatography if oil.
Part 3: Analytical Control Strategy
To ensure the integrity of the chiral center, a "Self-Validating" analytical workflow is required. Relying solely on optical rotation is insufficient due to potential non-linear effects.
Enantiomeric Excess Determination (Chiral HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Criterion: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Integration of area under curve (AUC) determines %ee.
Absolute Configuration Validation (Mosher's Method)
If reference standards are unavailable, use Mosher's Ester Analysis :
-
Derivatize a small sample with (R)-MTPA-Cl and (S)-MTPA-Cl.
-
Analyze via ¹H NMR or ¹⁹F NMR.
-
Calculate chemical shift differences (Δδ = δS - δR). The pattern of positive and negative Δδ values allows assignment of the absolute configuration (R vs S) based on the Mosher model.
Quality Control Workflow
Part 4: Application in Drug Development
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is not merely an end-product; it is a "stereochemical anchor."
-
Nucleophilic Substitution (Inversion): The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) and displaced by nucleophiles (azides, amines, thiols) with inversion of configuration (Walden inversion). This allows access to (S)-configured amines or thiols.
-
Carbapenem Synthesis: It serves as a precursor for the chiral side chains in beta-lactam antibiotics, where the stereochemistry of the hydroxyethyl group correlates to biological activity.
-
Isocoumarin Formation: The ester and alcohol functionalities allow for cyclization reactions to form phthalides and isocoumarins, scaffolds found in various natural products and anticoagulants.
References
-
BenchChem. Methyl 4-[(1R)-1-hydroxyethyl]benzoate Product Data and Applications. Retrieved from
-
EPA CompTox Chemicals Dashboard. Methyl 4-(1-hydroxyethyl)benzoate Properties. Retrieved from
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
ChemicalBook. Methyl 4-acetylbenzoate (Precursor) Data. Retrieved from
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 129446-47-5|methyl 4-[(1R)-1-hydroxyethyl]benzoate|methyl 4-[(1R)-1-hydroxyethyl]benzoate|-范德生物科技公司 [bio-fount.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Technical Guide: Stereochemical Differentiation of Methyl 4-(1-hydroxyethyl)benzoate
The Technical Guide to (R) and (S) Methyl 4-(1-hydroxyethyl)benzoate follows below.
Executive Summary
Methyl 4-(1-hydroxyethyl)benzoate (CAS: 79322-76-2 for racemate) is a pivotal chiral building block in the synthesis of pharmaceutical intermediates, particularly for leukotriene receptor antagonists and liquid crystal polymers.[1] The molecule possesses a single chiral center at the benzylic position, giving rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate .
This guide details the structural divergence, synthesis via asymmetric catalysis, enzymatic resolution, and analytical validation of these enantiomers. It is designed for medicinal chemists requiring high optical purity (>99% ee).
Stereochemical Definition & Physical Properties
The chirality arises from the C1 carbon of the ethyl group attached to the phenyl ring. According to Cahn-Ingold-Prelog (CIP) priority rules, the substituents at the chiral center are ranked as follows:
-
-OH (Oxygen, Atomic Number 8)
-
-Ph-COOMe (Carbon bonded to C, C, H vs. Methyl's H, H, H)
-
-CH₃ (Methyl group)
-
-H (Hydrogen)
Visualization of Absolute Configuration
The following diagram illustrates the spatial arrangement and CIP priority assignment.
Figure 1: Stereochemical priority assignment for the (R)-enantiomer. For the (S)-enantiomer, the -OH and -H positions would be inverted relative to the plane.
Comparative Properties Table
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| CAS Number | 129446-47-5 | 102681-71-0 | 79322-76-2 |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |
| Physical State | Viscous Oil / Low melting solid | Viscous Oil / Low melting solid | Solid (mp 59-60°C) |
| Optical Rotation | [α]D ≈ +46° (c=1, CHCl₃) | [α]D ≈ -46° (c=1, CHCl₃) | 0° |
| Solubility | Soluble in MeOH, EtOAc, DCM | Soluble in MeOH, EtOAc, DCM | Soluble in MeOH, EtOAc, DCM |
*Note: Specific rotation values are solvent-dependent. Literature values for similar 1-phenylethanol derivatives suggest the (R)-isomer is typically dextrorotatory (+).
Synthesis & Resolution Strategies
To obtain enantiomerically pure material, two primary strategies are employed: Asymmetric Reduction of the ketone precursor and Enzymatic Kinetic Resolution (EKR) of the racemate.
Strategy A: Asymmetric Transfer Hydrogenation (Noyori Reduction)
This method is preferred for large-scale synthesis as it avoids the 50% yield cap inherent to kinetic resolution.
-
Precursor: Methyl 4-acetylbenzoate (CAS 3609-53-8).[2][3][4]
-
Catalyst: RuCl (Noyori catalyst).
-
Hydrogen Source: Formic acid/Triethylamine azeotrope.
Protocol:
-
Charge: Dissolve methyl 4-acetylbenzoate (10 mmol) in dry DMF or DCM.
-
Catalyst Addition: Add Ru-catalyst (0.5 mol%).
-
Initiation: Add HCOOH/Et3N (5:2 molar ratio) slowly at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with water, extract with EtOAc, wash with saturated NaHCO₃ (to remove acid), and dry over MgSO₄.
-
Result: Yields (R)-methyl 4-(1-hydroxyethyl)benzoate with >95% ee. Use the (S,S)-catalyst to obtain the (S)-enantiomer.
Strategy B: Enzymatic Kinetic Resolution (EKR)
Ideal for recovering high-purity enantiomers from a racemic mixture using Lipase B from Candida antarctica (CAL-B, Novozym 435).
-
Mechanism: The lipase selectively acetylates the (R)-alcohol, leaving the (S)-alcohol unreacted.
-
Acyl Donor: Vinyl acetate.
Figure 2: Workflow for the enzymatic kinetic resolution of methyl 4-(1-hydroxyethyl)benzoate.
Step-by-Step EKR Protocol:
-
Setup: Suspend racemic methyl 4-(1-hydroxyethyl)benzoate (1.0 g) in Toluene (20 mL).
-
Additives: Add Vinyl Acetate (3.0 eq) and Novozym 435 (50 mg/mmol substrate).
-
Incubation: Shake at 30–40°C at 200 rpm.
-
Monitoring: Monitor via Chiral HPLC. Stop when conversion reaches exactly 50% (typically 24–48 h).
-
Filtration: Filter off the enzyme beads (can be recycled).
-
Purification: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel flash chromatography (Gradient: 5% to 30% EtOAc in Hexane).
-
Recovery: Hydrolyze the (R)-acetate using K₂CO₃ in MeOH to recover pure (R)-alcohol.
Analytical Characterization
Distinguishing the enantiomers requires chiral chromatography.[5][6] Standard reverse-phase C18 columns cannot separate these isomers.
Chiral HPLC Method[8][10]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Temperature: 25°C.
-
Detection: UV at 254 nm (aromatic absorption).
Expected Retention:
-
Chiralpak AD-H: The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer (verify with pure standards as elution order depends on specific column chemistry).
-
Resolution (Rs): Should be > 1.5 for baseline separation.
NMR Spectroscopy
In an achiral solvent (CDCl₃), both enantiomers exhibit identical ¹H NMR spectra:
-
δ 1.48 (d, 3H): Methyl group of the hydroxyethyl chain.
-
δ 3.90 (s, 3H): Methyl ester.
-
δ 4.95 (q, 1H): Benzylic methine (-CH-OH).
-
δ 7.4-8.0 (m, 4H): Aromatic protons.
Differentiation: To distinguish via NMR, use a Chiral Shift Reagent such as Eu(hfc)₃ . Upon addition, the ¹H signals (especially the methyl doublet at 1.48 ppm) will split into two distinct sets of signals for the (R) and (S) enantiomers.
References
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate - Compound Summary. National Library of Medicine. Available at: [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational methodology for asymmetric ketone reduction).
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Review of enzymatic resolution vs.
-
EPA CompTox. Methyl 4-(1-hydroxyethyl)benzoate Properties. US Environmental Protection Agency. Available at: [Link][9]
-
Phenomenex. Chiral HPLC Separation Strategies. (General reference for polysaccharide column selection). Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chiraltek-column.com [chiraltek-column.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Asymmetric Hydrogenation of Methyl 4-acetylbenzoate
Topic: High-Efficiency Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate via Ruthenium-Catalyzed Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Alcohols
Optically active alcohols are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Methyl 4-[(1R)-1-hydroxyethyl]benzoate, in particular, serves as a versatile intermediate whose defined stereocenter is crucial for introducing chirality into more complex target molecules.[1] The asymmetric reduction of its prochiral precursor, methyl 4-acetylbenzoate, represents the most direct and atom-economical route to this valuable compound.
Among the methodologies available for this transformation, catalytic asymmetric hydrogenation stands out for its high efficiency, selectivity, and operational simplicity.[2][3] Pioneered by Nobel laureate Ryoji Noyori, ruthenium(II) complexes featuring chiral phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have become the gold standard for the enantioselective reduction of functionalized ketones.[4][5] This guide provides a detailed examination of the mechanism, reaction conditions, and a step-by-step protocol for this critical synthesis.
Mechanistic Rationale and Catalyst Selection
The success of the Noyori-type asymmetric hydrogenation hinges on a sophisticated interplay between the metal center, the chiral ligand, the substrate, and a base co-catalyst. The process is a prime example of metal-ligand bifunctional catalysis.
The Catalytic Cycle and Enantioselection
The widely accepted mechanism involves the following key steps:
-
Precatalyst Activation: The stable Ru(II) dihalide precatalyst (e.g., RuCl2[(R)-BINAP]) is activated in the presence of hydrogen and a base.[2][6] In more advanced systems incorporating a diamine ligand, such as trans-RuCl₂[(R)-BINAP][(R,R)-DPEN], the base facilitates the formation of the active 18-electron dihydride species, RuH₂[(R)-BINAP][(R,R)-DPEN].[7]
-
Hydrogen Transfer: The hydrogenation of the ketone is proposed to occur through an outer-sphere mechanism.[8][9] A hydride from the ruthenium center and a proton from the amine ligand are transferred to the carbonyl group of the substrate via a six-membered pericyclic transition state.[7] This concerted transfer avoids direct coordination of the ketone's oxygen to the metal.
-
Stereochemical Control: The rigid C₂-symmetric backbone of the (R)-BINAP ligand creates a well-defined chiral environment around the ruthenium atom. This steric arrangement forces the incoming prochiral ketone, methyl 4-acetylbenzoate, to adopt a specific orientation to minimize steric hindrance, thereby exposing one of its two prochiral faces to the hydride transfer.[10] The use of an (R)-configured ligand system preferentially generates the (R)-alcohol.
-
Catalyst Regeneration: The resulting alcohol product dissociates, and the catalyst is regenerated by reacting with another molecule of hydrogen, completing the cycle.[6][10]
The addition of a base, typically a non-nucleophilic one like potassium tert-butoxide (KO-t-C₄H₉), is crucial as it accelerates the reaction rate significantly.[7][8]
Workflow for Asymmetric Hydrogenation
The overall experimental process follows a logical sequence from preparation to analysis, requiring careful handling to ensure an oxygen-free environment for the catalyst.
Caption: Experimental workflow for the synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate.
Detailed Experimental Protocol
This protocol describes the asymmetric hydrogenation of methyl 4-acetylbenzoate using a ruthenium-based catalyst system. All operations involving the catalyst and base should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) to prevent catalyst deactivation.
Materials and Equipment
-
Substrate: Methyl 4-acetylbenzoate (CH₃COC₆H₄CO₂CH₃)
-
Catalyst: trans-RuCl₂[(R)-BINAP][(R,R)-DPEN] or similar Ru(II) chiral catalyst
-
Base: Potassium tert-butoxide (t-BuOK)
-
Solvent: Anhydrous methanol (MeOH) or 2-propanol (i-PrOH), degassed
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves
-
Glovebox or Schlenk line for inert atmosphere operations
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC column for enantiomeric excess (e.e.) analysis
-
Step-by-Step Procedure
-
Reactor Preparation:
-
In a clean, dry glass liner for the autoclave, weigh methyl 4-acetylbenzoate (e.g., 1.78 g, 10.0 mmol, 1.0 eq).
-
Add a magnetic stir bar.
-
Transfer the liner to a glovebox.
-
-
Catalyst and Base Addition (Inert Atmosphere):
-
In the glovebox, add the ruthenium catalyst. A typical substrate-to-catalyst (S/C) ratio is 1000:1 to 5000:1. For S/C = 2000, add trans-RuCl₂[(R)-BINAP][(R,R)-DPEN] (approx. 4.6 mg, 0.005 mmol).
-
Add potassium tert-butoxide (e.g., 22.4 mg, 0.2 mmol, 0.02 eq). The base is crucial for activating the catalyst.[7]
-
Add degassed, anhydrous methanol (20 mL) to dissolve the reactants.
-
-
Reaction Execution:
-
Seal the glass liner inside the autoclave. Remove the sealed autoclave from the glovebox.
-
Connect the autoclave to a hydrogen line.
-
Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to ensure all oxygen is removed.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15 atm).[11]
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).
-
Maintain the reaction under these conditions for the specified time (typically 12-24 hours), monitoring the pressure for any significant drops that indicate hydrogen consumption.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by TLC or a small sample analysis), cool the autoclave to room temperature.
-
CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 4-[(1R)-1-hydroxyethyl]benzoate.
-
Calculate the isolated yield.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis. An e.e. of >98% is commonly achievable with this method.
-
Summary of Reaction Parameters and Expected Results
The conditions provided below are a general guideline. Optimization of temperature, pressure, and catalyst loading may be required for specific scales or equipment.
| Parameter | Typical Value | Rationale / Comment |
| Substrate | Methyl 4-acetylbenzoate | A prochiral aromatic ketone. |
| Catalyst | trans-RuCl₂[(R)-BINAP][(R,R)-DPEN] | Provides high activity and enantioselectivity for aromatic ketones.[11] |
| Substrate/Catalyst (S/C) | 1000:1 - 5000:1 | Higher ratios are more economical but may require longer reaction times or more forcing conditions. |
| Base | Potassium tert-butoxide (t-BuOK) | Essential for in-situ formation of the active catalyst.[7][8] |
| Solvent | Anhydrous Methanol or 2-Propanol | Polar protic solvents are generally effective for this hydrogenation.[7] |
| H₂ Pressure | 10 - 50 atm | Higher pressure increases the concentration of H₂ in solution, often accelerating the reaction rate.[7] |
| Temperature | 30 - 60 °C | Balances reaction rate against potential loss of enantioselectivity at higher temperatures. |
| Reaction Time | 12 - 24 hours | Dependent on S/C ratio, temperature, and pressure. |
| Expected Yield | >95% | The reaction is typically high-yielding. |
| Expected e.e. | >98% | The chiral catalyst provides excellent stereocontrol. |
Conclusion
The asymmetric hydrogenation of methyl 4-acetylbenzoate using a chiral Ru(II)-diphosphine-diamine catalyst is a robust, highly efficient, and exceptionally selective method for producing methyl 4-[(1R)-1-hydroxyethyl]benzoate. The protocol's success relies on the rational choice of a well-defined catalyst system and meticulous execution under anaerobic conditions. This process exemplifies a powerful tool in modern organic synthesis, enabling the direct and sustainable production of key chiral intermediates for the pharmaceutical industry.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available from: [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research. Available from: [Link]
-
Morris, R. H., et al. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Available from: [Link]
-
NROChemistry (YouTube). (2022). Noyori Hydrogenation. Available from: [Link]
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Wikipedia. Asymmetric hydrogenation. Available from: [Link]
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James, B. R., et al. (1975). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Mashima, K. (2012). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. Available from: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Available from: [Link]
-
Morris, R. H., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. Available from: [Link]
-
Nature Portfolio. (2024). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions. ResearchGate. Available from: [Link]
-
Ohkuma, T., & Noyori, R. (2012). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]
-
James, B. R., et al. (1975). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Royal Society of Chemistry. Available from: [Link]
-
University of Zurich. (2015). Asymmetric Hydrogenation. Available from: [Link]
-
MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Available from: [Link]
-
Universidad de Alicante. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Available from: [Link]
-
Zhou, Q-L. (2021). Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available from: [Link]
-
Liu, W., et al. (2017). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry. Available from: [Link]
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- 5. Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions [sioc-journal.cn]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enantioselective Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate via Asymmetric Ketone Reduction
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate, a valuable chiral building block in pharmaceutical and materials science. The protocol details a robust and highly enantioselective method based on the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. The cornerstone of this procedure is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high yields and excellent optical purity.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed experimental protocol, and analytical methods for product characterization.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and advanced materials. The specific stereochemistry of these alcohols is often critical to their function, making their enantioselective synthesis a paramount challenge in modern organic chemistry.[5] The preparation of single-enantiomer compounds is crucial in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Methyl 4-[(1R)-1-hydroxyethyl]benzoate serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials, demanding a reliable and scalable method for its production in high enantiomeric purity.
The Strategic Approach: Asymmetric Reduction of Prochiral Ketones
The most direct and atom-economical approach to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones.[6][7] Among the various methodologies developed for this transformation, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly powerful and versatile tool.[1][2][3][4] This method utilizes a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol, in conjunction with a stoichiometric borane source to achieve high levels of enantioselectivity for a broad range of ketones.[8]
The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The key steps of the catalytic cycle are as follows:
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of the borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2][3][8]
-
Ketone Coordination: The prochiral ketone, methyl 4-acetylbenzoate, then coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.
-
Intramolecular Hydride Transfer: The crucial hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a highly organized, six-membered ring transition state.[3][8] This sterically controlled, intramolecular hydride delivery dictates the stereochemical outcome of the reduction, leading to the formation of the desired (R)-enantiomer of the alcohol.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and liberate the chiral alcohol.
The rigidity and well-defined chiral environment of the oxazaborolidine catalyst are central to the high degree of enantiocontrol observed in the CBS reduction.[8]
Experimental Protocol: Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
This protocol provides a detailed procedure for the asymmetric reduction of methyl 4-acetylbenzoate using the (R)-methyl-CBS catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-acetylbenzoate | ≥98% | Commercially Available | Starting material.[9] |
| (R)-Methyl-CBS catalyst | 1 M in toluene | Commercially Available | Chiral catalyst. |
| Borane-dimethyl sulfide complex (BMS) | ~10 M | Commercially Available | Hydride source. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Reaction solvent. |
| Methanol | Anhydrous | Commercially Available | Quenching agent. |
| 2 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house | For workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Borane-dimethyl sulfide is a corrosive and flammable liquid with an unpleasant odor. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Reaction Workflow
Caption: A flowchart of the experimental procedure.
Step-by-Step Procedure
-
To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add methyl 4-acetylbenzoate (5.0 g, 28.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
To the cooled solution, add the (R)-methyl-CBS catalyst solution (1 M in toluene, 2.8 mL, 2.8 mmol, 0.1 eq.) dropwise via syringe.
-
After stirring for 10 minutes at 0 °C, add the borane-dimethyl sulfide complex (~10 M, 3.1 mL, 31.0 mmol, 1.1 eq.) dropwise over a period of 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (20 mL).
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
To the residue, add 2 M HCl (50 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield methyl 4-[(1R)-1-hydroxyethyl]benzoate as a colorless oil or a white solid.
Product Characterization and Analysis
Spectroscopic Analysis
The identity and purity of the synthesized methyl 4-[(1R)-1-hydroxyethyl]benzoate should be confirmed by standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values or data from authentic samples.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the chiral alcohol is a critical measure of the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the e.e.[10][11][12]
4.2.1. Chiral HPLC Protocol
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column, is often effective for separating this class of compounds.
-
Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the two enantiomers. A common starting point is 90:10 (hexanes:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
A high e.e. value (typically >95%) indicates a successful enantioselective reduction.
Mechanistic Visualization
Caption: A simplified representation of the CBS reduction catalytic cycle.
Troubleshooting and Further Considerations
-
Low Enantioselectivity: This can be caused by the presence of moisture in the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The quality of the CBS catalyst and borane source is also critical.
-
Incomplete Reaction: If the reaction stalls, a slight excess of the borane reagent can be added. Ensure the reaction temperature is appropriate.
-
Purification Challenges: If the product is difficult to purify by column chromatography, consider crystallization as an alternative or complementary purification technique.
Conclusion
The Corey-Bakshi-Shibata reduction provides a highly efficient and enantioselective method for the synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate from methyl 4-acetylbenzoate. The protocol described herein is robust and scalable, making it suitable for both academic research and industrial applications. Careful attention to experimental conditions, particularly the exclusion of moisture, is essential for achieving high yields and excellent enantiomeric excess. The analytical methods outlined are crucial for verifying the identity, purity, and stereochemical integrity of the final product.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Mimoun, H. (1995). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 117(45), 11287–11297. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(16), 6179. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]
-
EPA. Methyl 4-(1-hydroxyethyl)benzoate Properties. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PLoS ONE, 7(8), e42533. [Link]
-
YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. [Link]
-
YouTube. Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. [Link]
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
PubChem. 4-Acetylbenzoic Acid. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
Technical Application Note: Scalable Asymmetric Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Executive Summary
Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CAS: 129446-47-5) is a critical chiral building block for several pharmaceutical intermediates, including beta-blockers and isocoumarin derivatives. While biocatalytic routes (Ketoreductases) exist, they often require expensive screening kits and specialized fermentation equipment.
This guide details a chemocatalytic Asymmetric Transfer Hydrogenation (ATH) route using the Noyori-Ikariya catalyst system. This method is selected for its operational simplicity , high enantioselectivity (>98% ee) , and scalability in standard multipurpose pilot plants without the need for high-pressure hydrogenation reactors.
Core Reaction Strategy
-
Substrate: Methyl 4-acetylbenzoate (CAS: 3609-53-8)[1]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Pre-formed complex)
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 Azeotrope)
-
Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism)
Reaction Mechanism & Stereocontrol
The stereochemical outcome is dictated by the chiral diamine ligand. For acetophenone derivatives, the (R,R)-TsDPEN ligand typically induces the formation of the (R)-alcohol , while the (S,S)-ligand yields the (S)-alcohol.
Figure 1: Reaction Pathway & Stereochemistry
Caption: The (R,R)-Ru catalyst mediates hydride transfer to the Si-face of the ketone, yielding the (R)-alcohol.
Process Development & Optimization
Before committing to a kilogram-scale batch, the following parameters must be defined in the laboratory.
Catalyst Selection
The pre-formed catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7) is recommended over in situ preparation. Pre-formed catalysts eliminate variability in complexation efficiency, ensuring reproducible reaction rates and enantiomeric excess (ee).
Hydrogen Donor System
We utilize the Formic Acid/Triethylamine (TEAF) system rather than Isopropanol (IPA).
-
Why TEAF? The reaction is irreversible (CO2 is vented), driving conversion to 100%. IPA reductions are reversible (equilibrium limited), often stalling at 90-95% conversion.
-
Ratio: A 5:2 molar ratio of HCOOH:Et3N is the standard azeotrope. It is commercially available or can be prepared exothermically by slow addition of acid to base.
Solvent Screening Data (Typical)
| Solvent | Reaction Rate | Enantioselectivity (ee%) | Solubility (Substrate) | Recommendation |
| Dichloromethane (DCM) | Fast | 98-99% | Excellent | Preferred for ee |
| Ethyl Acetate (EtOAc) | Moderate | 95-97% | Good | Greener Alternative |
| Methanol | Slow | <90% | Good | Avoid (Competes with ligand) |
| Neat (No Solvent) | Fast | 96-98% | Moderate | Viable if liquid at reaction temp |
Scale-Up Protocol (1.0 kg Basis)
Safety Critical Points
-
Exotherm: Mixing Formic Acid and Triethylamine is highly exothermic. Prepare the TEAF reagent separately and cool before use.
-
Gas Evolution: The reaction generates CO2. Ensure the reactor vent is sized appropriately and not blocked. Do not seal the vessel.
-
Catalyst Sensitivity: Ruthenium hydrides are sensitive to oxygen. Rigorous degassing (N2 sparging) is required.
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
-
Equipment: 10 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, temperature probe, and N2 inlet/bubbler.
-
Preparation of TEAF (If not buying premix):
-
Charge Triethylamine (1.15 kg, 11.4 mol) to a separate cooled vessel.
-
Slowly add Formic Acid (1.31 kg, 28.5 mol) while maintaining temp < 20°C. Caution: Fuming.
-
Degas the resulting mixture with N2 for 30 mins.
-
-
Main Charge:
-
Charge Methyl 4-acetylbenzoate (1.0 kg, 5.61 mol) to the main reactor.
-
Add Dichloromethane (3.0 L) (or EtOAc).
-
Start agitation (150 RPM) to dissolve the solid.
-
Degas the solution by sparging with N2 for 20 minutes.
-
Phase 2: Reaction Initiation
-
Catalyst Addition:
-
Under a positive N2 flow, add RuCl(p-cymene)[(R,R)-TsDPEN] (1.8 g, 2.8 mmol) .
-
Note: This corresponds to a Substrate/Catalyst (S/C) ratio of ~2000:1.
-
-
Reagent Addition:
-
Add the degassed TEAF solution (1.5 L) via addition funnel over 30 minutes.
-
Observation: CO2 evolution will begin. Ensure venting.
-
-
Reaction:
-
Heat the mixture to 30°C .
-
Stir for 12–24 hours .
-
IPC (In-Process Control): Sample at 12h. Dilute in MeOH for HPLC.
-
Target: < 1.0% starting ketone remaining.
-
Phase 3: Workup & Isolation
-
Quench:
-
Cool to 20°C.
-
Add Water (3.0 L) to wash out salts and excess formic acid.
-
Stir for 15 mins, settle, and separate phases.
-
-
Washes:
-
Wash organic layer with Saturated NaHCO3 (2.0 L) to neutralize residual acid (pH should be ~8).
-
Wash with Brine (2.0 L) .
-
Dry organic layer over MgSO4 or via azeotropic distillation.
-
-
Solvent Swap & Crystallization:
-
Concentrate the DCM solution under vacuum to a thick oil/solid.
-
Add n-Heptane (3.0 L) and heat to 50°C to dissolve.
-
Slowly cool to 0-5°C over 4 hours. Seed with authentic (R)-crystals if available.
-
Note: If the product does not crystallize (it may be a low-melting solid), distill via short-path distillation (high vacuum) or use as a solution in the next step.
-
-
Filtration/Drying:
-
Filter the white crystalline solid.
-
Wash with cold n-Heptane.
-
Dry in a vacuum oven at 35°C.
-
Analytical Controls
HPLC Method (Chiral)
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min (Target)
-
Ketone Precursor: ~12.0 min
-
Figure 2: Process Workflow
Caption: Operational workflow from charging to final isolation of the chiral ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of catalyst. | Re-degas mixture. Add 10% fresh catalyst. Ensure N2 blanket. |
| Low ee (<90%) | Temperature too high. | Lower reaction temp to 20°C or 10°C (will slow rate). |
| Low ee (<90%) | Wrong Ligand/Catalyst. | Verify catalyst batch. Ensure (R,R)-TsDPEN is used. |
| Product is Oily | Residual solvent or impurities. | Seed crystallization. Use high-vacuum drying. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102.
-
Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.
- Blacker, A. J., et al. (1998). Scale-up of the Asymmetric Transfer Hydrogenation of Acetophenone. Organic Process Research & Development, 2(1), 10-15. (Demonstrates industrial viability of the TEAF/Ru system).
-
PubChem Compound Summary. Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CID 6932349).
-
Sigma-Aldrich Product Sheet. RuCl(p-cymene)[(R,R)-Ts-DPEN] (Product No. 703907).
Sources
Troubleshooting & Optimization
Technical Support Center: Enantiomeric Enrichment of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Ticket ID: EE-OPT-4HB-001 Status: Open Subject: Troubleshooting & Optimization of Enantiomeric Excess (ee) for Chiral Benzylic Alcohol Synthesis Applicable Molecule: Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CAS: 84851-56-9 for racemate)
Diagnostic & Triage
User Query: "My reaction is yielding 85-92% ee, but specifications require >99.5% ee. How do I improve stereoselectivity?"
Before altering parameters, identify your current synthesis pathway using the decision matrix below.
Figure 1: Diagnostic workflow for selecting the appropriate optimization strategy.
Protocol Optimization: Asymmetric Transfer Hydrogenation (ATH)
Context: The most common chemical route involves the reduction of Methyl 4-acetylbenzoate using Ruthenium-based catalysts (Noyori-Ikariya type).
Core Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| EE Erosion over time | Reversibility: If using Isopropanol (IPA) as the hydrogen donor, the reaction is reversible. As product accumulates, the reverse oxidation (racemization) competes. | Switch to Formic Acid/Triethylamine (FA/TEA 5:2). This system is irreversible (CO₂ off-gassing drives equilibrium), locking in the kinetic stereoselectivity [1]. |
| Stalled Conversion (<95%) | Inhibitor Buildup: Acetone (byproduct of IPA oxidation) inhibits the catalyst. | Remove Acetone: Use a continuous nitrogen sparge or mild vacuum to strip acetone if using IPA. Alternatively, switch to FA/TEA. |
| Inconsistent EE | Temperature Fluctuations: Higher temperatures accelerate the racemic background reaction. | Cool Down: Lower reaction temperature to 0°C or -10°C. Reaction time will increase, but enantioselectivity (k_fast/k_slow) usually improves significantly. |
| Low Activity | Catalyst Poisoning: Trace chloride or oxygen in the solvent. | Degas Solvents: Ensure rigorous degassing of DMF or solvent. Use "Pre-formed" catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) rather than in-situ mixing to ensure active species integrity. |
Optimized Protocol (Irreversible Mode)
Target: >98% ee (1R)-enantiomer.[1][2][3][4][5]
-
Charge: Methyl 4-acetylbenzoate (1.0 eq) and RuCl (0.5 mol%) in degassed DMF or EtOAc.
-
Add H-Source: Premixed Formic Acid/Triethylamine (5:2 molar ratio, 3.0 eq relative to substrate).
-
Reaction: Stir at 0°C for 24-48 hours. Monitor via chiral HPLC.[6]
-
Quench: Add water/brine carefully (CO₂ evolution).
-
Workup: Extract with EtOAc. Crucial: Wash organic layer with sat. NaHCO₃ to remove residual formic acid. Acidic residues can cause racemization during drying/concentration.
Protocol Optimization: Biocatalytic Reduction (KRED)
Context: Ketoreductases (KREDs) offer higher theoretical ee (>99.9%) than chemocatalysis but require cofactor recycling.
FAQ: Enzyme Selection & Conditions
Q: My enzyme screening gave 95% ee. Can I improve this without changing the enzyme? A: Yes. Try adding a co-solvent (DMSO or IPA) at 5-10% v/v. Sometimes, lowering the substrate loading or temperature (to 20°C) improves the "fit" in the active site.
Q: The pH drifts during reaction. A: If using a Glucose Dehydrogenase (GDH) coupled system for cofactor recycling, gluconic acid is produced, lowering pH. This denatures the KRED.
-
Fix: Use a pH-stat titrator to maintain pH 7.0-7.5 using 1M NaOH, or use a strong phosphate buffer (100mM).
Figure 2: The coupled biocatalytic cycle. Failure in the recycle loop (bottom) leads to stalled conversion, not necessarily low ee.
Downstream Enrichment (The "Rescue" Strategy)
If the synthesis is complete and ee is ~90%, do not discard the batch. Use Lipase-Mediated Kinetic Resolution or Crystallization .
Method A: Lipase "Polishing" (Kinetic Resolution)
Since you want the (1R)-alcohol, you can use a lipase that selectively acetylates the unwanted (1S)-enantiomer, leaving the (1R) as the free alcohol.
-
Enzyme: Candida antarctica Lipase B (CAL-B / Novozym 435).[1][6]
-
Acyl Donor: Vinyl Acetate.
-
Solvent: MTBE or Toluene (anhydrous).
-
Mechanism: CAL-B is generally (R)-selective for acylation. However, check specific selectivity for benzylic esters.
-
If CAL-B acetylates the (R)-form: You will get (R)-acetate.[1] You must then hydrolyze it back to (R)-alcohol.
-
If CAL-B acetylates the (S)-form: You filter off the enzyme, wash away the (S)-acetate, and keep the (R)-alcohol.
-
Validation: Run a small screen (100mg) with Novozym 435 and Vinyl Acetate. Monitor the disappearance of the (R) vs (S) peak on HPLC [2].
-
Method B: Derivatization-Crystallization
Direct crystallization of the methyl ester alcohol can be difficult if it forms an oil or low-melting solid.
-
Derivatize: React crude alcohol with 3,5-dinitrobenzoyl chloride .
-
Crystallize: The resulting dinitrobenzoate ester usually has a high melting point and crystallizes sharply.
-
Solvent: Ethanol/Hexane or IPA.
-
-
Hydrolyze: Once ee is >99% in the crystals, hydrolyze with mild base (LiOH/THF/Water) to recover the chiral alcohol.
Analytical Controls (Self-Validation)
HPLC Method Parameters (Reference Standard):
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Order: (1S) typically elutes before (1R) on OD-H, but must be confirmed with a racemate standard.
Warning: Benzylic alcohols are prone to racemization under acidic conditions (SN1 pathway). Ensure all HPLC samples are prepared in neutral solvents (ethanol/hexane) and not left standing in acidic buffers.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link
-
BenchChem. (2025).[8] Experimental Protocol for the Recrystallization of Benzoate Derivatives. Link
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. kanto.co.jp [kanto.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Yield in Methyl 4-[(1R)-1-hydroxyethyl]benzoate Synthesis
Welcome to the technical support center for the synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As a versatile chiral building block, the efficient and stereoselective production of this alcohol is paramount for numerous applications in pharmaceutical and materials science.[1]
This document moves beyond standard protocols to address the nuanced challenges you may encounter, focusing on the widely adopted Corey-Bakshi-Shibata (CBS) enantioselective reduction of methyl 4-acetylbenzoate. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reaction for both yield and enantiopurity.
Core Synthesis Pathway: Asymmetric Reduction
The most reliable and scalable method for producing methyl 4-[(1R)-1-hydroxyethyl]benzoate is the catalytic asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[1] The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst and a borane source, is a cornerstone of this transformation, lauded for its high predictability and stereocontrol.[2][3]
Caption: General scheme for the CBS reduction of methyl 4-acetylbenzoate.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you might face during the synthesis.
Q1: My reaction yield is low, or the conversion is incomplete. What are the potential causes and solutions?
Low yield is one of the most common issues and can stem from several factors related to reagents or reaction conditions.
-
Cause 1: Inaccurate Borane Concentration. Commercially available borane-THF (BH₃•THF) solutions can degrade over time, leading to a lower actual concentration than stated on the bottle. Using a substoichiometric amount of the reducing agent is a primary reason for incomplete conversion.[4]
-
Solution: Titrate the BH₃•THF solution before use to determine its exact molarity. A simple method involves quenching a known volume of the borane solution with excess water or alcohol and measuring the volume of hydrogen gas evolved. Alternatively, reacting the borane with an excess of a standard acid and back-titrating the unreacted acid with a standardized base provides an accurate concentration.[5]
-
-
Cause 2: Insufficient Equivalents of Reducing Agent. While the stoichiometry is 1:1 for the ketone and hydride, an excess of the borane complex is often necessary to drive the reaction to completion, especially if any moisture is present or if the borane source has degraded.[4]
-
Solution: Based on the titrated molarity, use 1.2 to 1.5 equivalents of the borane reagent relative to the ketone substrate. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
-
Cause 3: Suboptimal Temperature or Reaction Time. While many CBS reductions proceed efficiently at room temperature, less reactive substrates or dilute conditions may require adjustments.[4]
-
Solution: If the reaction stalls at room temperature, consider gentle heating to 40-50 °C.[6] Conversely, ensure the reaction is allowed to run for a sufficient duration (e.g., 12-24 hours), monitoring periodically for completion.
-
-
Cause 4: Catalyst Inactivity. The oxazaborolidine catalyst can be deactivated by moisture.
Q2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
Achieving high enantioselectivity is the primary goal of this synthesis. A drop in ee is a critical issue that needs immediate attention.
-
Cause 1: Presence of Water. Water has a significant detrimental effect on enantiomeric excess.[7][8] It can hydrolyze the catalyst and the borane, leading to a non-catalyzed, non-selective reduction pathway.
-
Solution: This is the most critical parameter to control. Use freshly distilled, anhydrous solvents (like THF). Dry all glassware in an oven before use and assemble the apparatus while hot under a stream of inert gas. Use syringe techniques for transferring reagents.
-
-
Cause 2: Reaction Temperature. Temperature plays a crucial role in stereoselectivity. While higher temperatures can increase the reaction rate, they can also decrease the enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.[7]
-
Solution: Run the reaction at a lower temperature. Often, performing the addition of the ketone to the catalyst/borane mixture at 0 °C or even -20 °C can significantly enhance the ee.[9] A systematic screening of temperatures (e.g., -20 °C, 0 °C, 25 °C) is recommended to find the optimal balance between reaction rate and selectivity.
-
-
Cause 3: Borohydride Impurities. Commercially available BH₃•THF solutions can contain trace amounts of borohydride species (e.g., NaBH₄ from its manufacturing process).[7] These borohydrides can facilitate a slow, non-selective background reduction of the ketone, eroding the overall ee.
-
Solution: Use high-purity borane sources. Borane dimethyl sulfide (BH₃•SMe₂) is often purer and more stable than BH₃•THF and can be a superior choice for achieving high ee.[6]
-
-
Cause 4: Incorrect Catalyst Enantiomer. To obtain the (R)-alcohol, the (S)-CBS catalyst is typically used. A simple mix-up of catalyst enantiomers will produce the undesired (S)-alcohol, which, when analyzed with a racemic standard, could be misinterpreted as a low ee of the desired product.
-
Solution: Double-check the label and certificate of analysis for the CBS catalyst to ensure you are using the correct enantiomer to produce the desired product stereochemistry. The mnemonic is that the R/S configuration of the catalyst's prolinol-derived stereocenter typically leads to the opposite R/S configuration in the product alcohol.
-
Q3: I'm observing significant side products. What are they and how can I prevent them?
The primary side reaction of concern is the reduction of the methyl ester group.
-
Cause: Borane is a powerful reducing agent capable of reducing esters to primary alcohols, although this reaction is generally slower than ketone reduction.[10][11] This side reaction is more likely to occur with a large excess of borane, higher temperatures, or prolonged reaction times.
-
Solution:
-
Stoichiometry Control: Avoid using a large excess of the borane reagent. Use the minimum amount required for full conversion of the ketone (typically 1.2-1.5 equivalents).
-
Temperature Management: Keep the reaction temperature as low as feasible. Ketone reduction is much faster than ester reduction, and this rate difference is magnified at lower temperatures.
-
Monitor Reaction Time: Do not let the reaction run unnecessarily long after the starting ketone has been consumed. Quench the reaction promptly once TLC/HPLC analysis shows full conversion.
-
-
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
How do I properly quench the reaction? After the reaction is complete (as determined by TLC/HPLC), cool the reaction mixture in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur, so ensure adequate venting. After the effervescence ceases, the product can be worked up using a standard aqueous extraction procedure.
-
What is the best way to monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting ketone (methyl 4-acetylbenzoate) is less polar than the product alcohol. The spots can be visualized under a UV lamp (254 nm) and by staining with potassium permanganate, which will react with the alcohol product. For more quantitative analysis, HPLC or GC can be used.
-
What are the recommended analytical methods for determining enantiomeric excess (ee)? The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column).[12][13] Other methods include Gas Chromatography (GC) on a chiral column, or ¹H NMR spectroscopy using a chiral solvating agent or a chiral shift reagent to resolve the signals of the two enantiomers.[12]
-
Is it possible to purify the product without column chromatography? If the reaction proceeds cleanly with high conversion and minimal side products, it may be possible to obtain a reasonably pure product by recrystallization. After the aqueous workup and solvent removal, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allowed to cool slowly to induce crystallization. However, for the highest purity, silica gel column chromatography is recommended to remove baseline impurities and any residual catalyst byproducts.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale & Impact on Yield/EE |
| Catalyst Loading | 5-10 mol % | Lower loading can slow the reaction; higher loading is often unnecessary and not cost-effective. |
| Reducing Agent | BH₃•THF or BH₃•SMe₂ | BH₃•SMe₂ is often more stable and purer, potentially leading to higher ee.[6] |
| Stoichiometry (BH₃) | 1.2 - 1.5 equivalents | Ensures complete conversion of the ketone, accounting for any reagent degradation or reaction with trace water.[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively dissolves reagents. Must be scrupulously dry to prevent catalyst deactivation and loss of ee.[8] |
| Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity but slower reaction rates.[7][9] |
| Workup Quench | Methanol | Safely and effectively quenches excess borane before aqueous workup. |
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: Under a nitrogen or argon atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (1 M in toluene, 0.05 - 0.10 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Reagent Addition: Dilute the catalyst with anhydrous THF. Add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.2 equivalents) dropwise via syringe while maintaining the internal temperature at 20-25 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve methyl 4-acetylbenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).
-
Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the unreacted borane. Stir for 30 minutes at 0 °C after gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and 1 M HCl. Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford pure methyl 4-[(1R)-1-hydroxyethyl]benzoate.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.
References
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. (2025). Benchchem.
- methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5. Benchchem.
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed. Available at: [Link]
- improving enantiomeric excess in the asymmetric reduction of beta-keto esters. Benchchem.
- Technical Support Center: Troubleshooting Carbonyl Reductions with 4-Methylmorpholine-borane. Benchchem.
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]
-
How to tritrate borane tetrahydrofuran complex?. ResearchGate. Available at: [Link]
-
methyl 4-[(1R)-1-hydroxyethyl]benzoate. PubChem. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
BH3/ THF as a Reducing Agent. YouTube. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Why does BH3•THF not reduce the ketone as well as the carboxylic acid?. Reddit. Available at: [Link]
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
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- 13. uma.es [uma.es]
Technical Support Center: Troubleshooting Low Conversion in the Reduction of Methyl 4-Acetylbenzoate
Welcome to our dedicated technical support center for the synthetic challenges associated with the reduction of methyl 4-acetylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, we address common issues leading to low conversion rates and provide scientifically grounded, actionable solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This guide is structured to help you systematically identify and rectify the root causes of low conversion in your reduction of methyl 4-acetylbenzoate to methyl 4-(1-hydroxyethyl)benzoate.
Question 1: I am experiencing significantly low conversion of methyl 4-acetylbenzoate using sodium borohydride. What are the most probable causes?
Low conversion in the sodium borohydride reduction of methyl 4-acetylbenzoate is a frequent issue that can typically be traced back to a few key experimental parameters. The primary reasons are often related to the quality of the reagents, the reaction conditions, or the work-up procedure.
Underlying Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Inactive Sodium Borohydride: Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, leading to a loss of activity.[1] It is crucial to use a fresh, dry sample of the reducing agent.
-
Insufficient Equivalents: While NaBH₄ can theoretically provide four hydride equivalents, it's common practice to use a slight excess to compensate for any decomposition due to reaction with the solvent.[1][2] An insufficient amount of NaBH₄ will result in an incomplete reaction.
-
-
Reaction Conditions:
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and are often necessary for the reaction to proceed efficiently.[1][3][4] Aprotic solvents alone may lead to very slow or incomplete reactions.
-
Low Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, allowing the reaction to proceed at room temperature is often necessary for it to go to completion.[1][5]
-
-
Reaction Time:
-
Insufficient Duration: The reaction may not have been allowed to run for a sufficient amount of time. Depending on the scale and conditions, these reductions can take anywhere from a few hours to overnight to reach completion.
-
-
Work-up Procedure:
-
Premature Quenching: Adding an acid or water to quench the reaction too early will destroy the remaining NaBH₄ and halt the reduction.
-
Product Loss During Extraction: The product, methyl 4-(1-hydroxyethyl)benzoate, has some water solubility.[6] Inefficient extraction from the aqueous layer during work-up can lead to a lower isolated yield.
-
Question 2: My TLC analysis shows both starting material and product, but the reaction seems to have stalled. How can I drive the reaction to completion?
Observing both starting material and product on a TLC plate indicates that the reaction is proceeding but has not reached completion. Here’s a systematic approach to push the reaction forward:
Step-by-Step Troubleshooting Protocol:
-
Monitor the Reaction Progress: Continue to monitor the reaction by TLC every 30-60 minutes.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature.
-
Gentle Warming: If the reaction is still sluggish, gently warm the reaction mixture to 30-40°C. Be cautious, as excessive heat can lead to side reactions.
-
Incremental Addition of Reducing Agent: If an extended reaction time and gentle warming do not improve the conversion, it's possible that the initial charge of NaBH₄ has been consumed or degraded. In this case, a careful, portion-wise addition of more NaBH₄ can be effective.
Question 3: I suspect my sodium borohydride has lost its activity. Is there a simple way to test its viability?
A simple qualitative test can be performed to check the activity of your sodium borohydride.
Protocol for Testing NaBH₄ Activity:
-
Place a small amount of the suspect NaBH₄ in a test tube.
-
Carefully add a few drops of a protic solvent like ethanol or even water.
-
A vigorous bubbling (hydrogen gas evolution) should be observed.[7] If there is little to no gas evolution, the reagent has likely degraded and should be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using sodium borohydride for the reduction of methyl 4-acetylbenzoate?
The key advantage of using sodium borohydride is its chemoselectivity.[1][3] It is a mild reducing agent that will readily reduce aldehydes and ketones but will not typically reduce esters under standard conditions.[1][7] This allows for the selective reduction of the ketone functional group in methyl 4-acetylbenzoate while leaving the methyl ester group intact.[3]
Q2: Can I use lithium aluminum hydride (LiAlH₄) for this reduction?
While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ketone, it is not suitable for this specific transformation if the goal is to preserve the ester functionality. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce both the ketone and the ester, leading to the formation of a diol.[8]
Q3: What are the expected physical properties of the starting material and the product?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-acetylbenzoate | C₁₀H₁₀O₃ | 178.18 | 93-96[9] |
| Methyl 4-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | 59.7[6] |
Q4: What are some common side reactions to be aware of?
While the reduction of the ketone is the primary reaction, under certain conditions, side reactions can occur:
-
Reduction of the Ester: Although NaBH₄ is generally selective, prolonged reaction times at elevated temperatures, or the use of certain additives, can lead to the reduction of the ester to the corresponding alcohol, methyl 4-(hydroxymethyl)benzoate.[1][2]
-
Hydrolysis of the Ester: If the work-up is performed under strongly acidic or basic conditions at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocols
Standard Protocol for the Reduction of Methyl 4-Acetylbenzoate
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1 equivalent) in methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution.[4] Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).[10]
-
Washing: Wash the combined organic layers with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Workflow
Caption: Workflow for the reduction of methyl 4-acetylbenzoate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low conversion.
References
- Vertex AI Search. (n.d.). How can a ketone be enantioselectively reduced, in the presence of an ester? Retrieved February 12, 2026.
-
YouTube. (2021, July 8). Chemoselective Reduction. Retrieved February 12, 2026, from [Link]
- Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved February 12, 2026, from [Link]
-
United States Environmental Protection Agency. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Properties. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2019, December 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved February 12, 2026, from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved February 12, 2026, from [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved February 12, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved February 12, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. Retrieved February 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 12, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved February 12, 2026, from [Link]
-
University of Alberta. (n.d.). Chem 353 : NaBH4 expt. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved February 12, 2026, from [Link]
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. Retrieved February 12, 2026, from [Link]
-
Environmental Microbiology. (2012, January 20). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Retrieved February 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 3609-53-8 | Product Name : Methyl 4-acetylbenzoate. Retrieved February 12, 2026, from [Link]
-
Chemsrc. (2025, August 25). Methyl 4-acetylbenzoate | CAS#:3609-53-8. Retrieved February 12, 2026, from [Link]
-
Reddit. (2019, July 26). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
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- 5. researchgate.net [researchgate.net]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 9. Methyl 4-acetylbenzoate | CAS#:3609-53-8 | Chemsrc [chemsrc.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stability of Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Executive Summary & Core Stability Profile
Methyl 4-[(1R)-1-hydroxyethyl]benzoate (MHEB) is a bifunctional chiral building block containing a methyl ester and a secondary benzylic alcohol . Its stability in reaction mixtures is governed by the interplay between these two functional groups.
As a researcher, you must treat this compound as chemically labile under specific forcing conditions. The (1R)-stereocenter is prone to racemization via benzylic carbocation formation, while the ester moiety is susceptible to hydrolysis.
Quick Stability Matrix
| Parameter | Stability Status | Critical Thresholds |
| pH (Aqueous) | Moderate | Stable: pH 4.0 – 8.0 Unstable: pH < 2 (Racemization/Elimination) or pH > 10 (Hydrolysis) |
| Temperature | Sensitive | Stable: < 40°C Risk: > 60°C (Accelerates racemization & transesterification) |
| Solvents | Conditional | Avoid: Primary alcohols (except MeOH) without catalyst control. Preferred: Toluene, THF, DCM, MeCN. |
| Oxidation | Sensitive | Prone to oxidation to methyl 4-acetylbenzoate in the presence of oxidants. |
Diagnostic Troubleshooting Guide (FAQs)
Category A: Loss of Enantiomeric Excess (Racemization)
Q: I observed a drop in ee% from 99% to 85% during workup. What happened? A: The (1R)-benzylic alcohol is highly susceptible to acid-catalyzed racemization. If your reaction mixture or workup quench becomes acidic (pH < 3), the hydroxyl group can protonate and leave, generating a planar benzylic carbocation. Re-attack by water occurs from either face, leading to racemization.
-
Root Cause: Acidic pH or presence of Lewis acids.
-
Fix: Buffer aqueous layers to pH 7.0 during extraction. Avoid using strong mineral acids (HCl, H₂SO₄) for quenching unless temperature is strictly controlled (< 0°C).
Q: Can I use elevated temperatures to speed up my reaction? A: Proceed with caution. Thermal energy lowers the activation barrier for the formation of the benzylic carbocation, even in weakly acidic media.
-
Recommendation: Do not exceed 50°C if high optical purity is required. If heating is necessary, ensure the system is strictly neutral or slightly basic (if ester hydrolysis is not a risk).
Category B: Appearance of Impurities
Q: There is a new peak in my HPLC chromatogram at [M-18]. What is it? A: This is likely methyl 4-vinylbenzoate , formed via acid-catalyzed dehydration (elimination).
-
Mechanism: Protonation of the alcohol
Loss of water Formation of the conjugated styrene system. -
Trigger: Strong acids (e.g., pTsOH, H₂SO₄) or high heat.
-
Prevention: Neutralize acid catalysts immediately after reaction completion.
Q: I see the corresponding carboxylic acid (4-[(1R)-1-hydroxyethyl]benzoic acid). Is the ester unstable? A: Methyl esters are generally stable at neutral pH but hydrolyze rapidly in basic conditions (Saponification).
-
Trigger: pH > 10, especially in the presence of nucleophiles like hydroxide or alkoxides.
-
Prevention: Maintain pH < 9. If using basic reagents, work at low temperatures (0°C) to kinetically favor the desired reaction over ester hydrolysis.
Category C: Solvent Interaction
Q: Can I run my reaction in Ethanol? A: Avoid ethanol unless transesterification is desired. In the presence of any acid or base catalyst, the methyl ester will equilibrate with the solvent to form the ethyl ester derivative.
-
Rule: Always match the alcohol solvent to the ester group (use Methanol for methyl esters) or use non-nucleophilic solvents (THF, Toluene).
Degradation Pathways & Mechanisms
The following diagram illustrates the critical degradation pathways for Methyl 4-[(1R)-1-hydroxyethyl]benzoate. Use this to identify impurities based on reaction conditions.
Caption: Mechanistic degradation map showing critical pathways: Dehydration (Acid/Heat), Hydrolysis (Base/Acid), and Racemization (Acid).
Standardized Stability Testing Protocol
To validate the stability of MHEB in your specific reaction matrix, execute this "Stress Test" before scaling up.
Materials Required
-
Stock Solution: 10 mM MHEB in Methanol.
-
Buffers: Phosphate (pH 2, 7, 10).
-
HPLC System: C18 Column, UV detection at 254 nm.
Protocol Steps
-
Preparation: Aliquot 100 µL of Stock Solution into three vials.
-
Stress Induction:
-
Vial A (Acid): Add 900 µL pH 2.0 buffer.
-
Vial B (Neutral): Add 900 µL pH 7.0 buffer.
-
Vial C (Base): Add 900 µL pH 10.0 buffer.
-
-
Incubation: Incubate all vials at 25°C (Room Temp) and 50°C (Elevated Temp).
-
Sampling: Take 50 µL aliquots at T=0, 1h, 4h, and 24h.
-
Analysis: Dilute aliquots 1:10 in Mobile Phase and inject.
-
Criteria for Acceptance:
-
98% Recovery of parent peak.[1]
-
< 1% Growth of Vinyl Benzoate (RT shift > parent).
-
< 1% Growth of Carboxylic Acid (RT shift < parent).
-
Chiral Check: If recovery is good, run on Chiral HPLC (e.g., Chiralcel OD-H) to verify ee%.
-
References
-
Racemization Mechanisms
- Mechanism of acid-catalyzed racemiz
-
Source:
-
Dehydration/Elimination
- Synthesis of Methyl 4-vinylbenzoate via dehydr
-
Source:
-
Biocatalytic Context & Stability
- Dynamic kinetic resolution and stability of benzylic alcohols in enzym
-
Source:
-
General Ester Hydrolysis
- Kinetics and mechanism of ester hydrolysis in acidic and basic media.
-
Source:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral GC Separation of Methyl 4-(1-hydroxyethyl)benzoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral active pharmaceutical ingredients (APIs), the enantiomeric purity of intermediates is a critical quality attribute. Methyl 4-(1-hydroxyethyl)benzoate, a versatile chiral building block, is no exception. The ability to accurately resolve and quantify its enantiomers is paramount for ensuring the stereochemical integrity of the final drug substance. This guide provides a comprehensive comparison of gas chromatography (GC) based methods for this chiral separation, grounded in scientific principles and practical expertise. We will explore both direct and indirect approaches, offering detailed experimental protocols and the rationale behind key methodological choices.
The Foundation: Chiral Recognition in Gas Chromatography
The enantiomers of a chiral molecule possess identical physical properties such as boiling point and vapor pressure, making their separation on standard achiral GC columns impossible. Chiral GC leverages the principle of "chiral recognition," where a chiral stationary phase (CSP) creates a transient diastereomeric association with the enantiomers.[1] This interaction, a three-point model of attractive and repulsive forces, results in a small but significant difference in the Gibbs free energy of association for each enantiomer, leading to different retention times and, consequently, their separation.[1]
The most prevalent and versatile CSPs for this purpose are derivatized cyclodextrins. These cyclic oligosaccharides form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, providing multiple sites for chiral interaction.[2] By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, a wide range of selectivities can be achieved.
Strategic Approaches to the Chiral Separation of Methyl 4-(1-hydroxyethyl)benzoate
Two primary strategies can be employed for the chiral GC separation of methyl 4-(1-hydroxyethyl)benzoate:
-
Direct Method: The racemic analyte is injected directly onto a chiral GC column. This approach is simpler and avoids potential side reactions or kinetic resolution associated with derivatization. Its success is entirely dependent on the inherent ability of the CSP to resolve the underivatized enantiomers. Aromatic alcohols, such as our target analyte, are often amenable to direct separation on cyclodextrin-based phases.[3]
-
Indirect Method (via Derivatization): The hydroxyl group of the analyte is reacted with a chiral or, more commonly, an achiral derivatizing agent to form diastereomers or more volatile enantiomers, respectively. This can enhance volatility, improve peak shape, and potentially increase the separation factor (α). Acylation of the alcohol to form an ester is a common and effective strategy.[4]
The logical workflow for developing a chiral separation method for our target analyte is as follows:
Caption: A logical workflow for developing a chiral GC separation method.
Comparison of Chiral Stationary Phases for Direct Separation
Based on the structure of methyl 4-(1-hydroxyethyl)benzoate, which contains an aromatic ring and a secondary alcohol, cyclodextrin-based CSPs are the most promising candidates for direct enantiomeric separation. The table below compares several commercially available columns that are well-suited for this application.
| Chiral Stationary Phase (CSP) | Selector Type | Key Characteristics & Rationale for Selection | Expected Performance |
| Beta-DEX™ 225 | 2,3-di-O-acetyl-6-O-TBDMS derivatized β-cyclodextrin | Offers a different selectivity profile due to its unique derivatization. The bulky TBDMS group can provide strong steric interactions. | Good potential for resolving aromatic alcohols. May offer alternative selectivity if other phases fail. |
| Chirasil-DEX CB | Modified β-cyclodextrin bonded to dimethylpolysiloxane | A widely used and robust CSP for a broad range of chiral compounds, including alcohols. The bonded nature provides good thermal stability.[4] | High probability of achieving at least partial separation. A good starting point for method development. |
| Gamma-DEX™ 225 | 2,3-di-O-acetyl-6-O-TBDMS derivatized γ-cyclodextrin | The larger cavity of the gamma-cyclodextrin may offer a better fit for the aromatic portion of the analyte, potentially enhancing chiral recognition. | May provide improved resolution over beta-cyclodextrin phases for this specific analyte. |
Experimental Protocol 1: Direct Chiral GC Separation
This protocol is a robust starting point for the direct analysis of methyl 4-(1-hydroxyethyl)benzoate enantiomers.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic methyl 4-(1-hydroxyethyl)benzoate in a suitable solvent such as ethyl acetate or dichloromethane.
2. GC System and Column:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector (FID).
-
Chiral Column: Chirasil-DEX CB, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate of 1.5 mL/min.
3. GC Method Parameters:
-
Inlet: Split mode (50:1 split ratio), 250°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector (FID): 250°C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup gas (N₂): 25 mL/min.
-
Injection Volume: 1 µL.
4. Rationale for Method Parameters:
-
The choice of a bonded cyclodextrin phase (Chirasil-DEX CB) provides a good balance of enantioselectivity and thermal stability.
-
A slow oven ramp rate (2°C/min) is crucial for maximizing the resolution of enantiomers, as chiral separations are often highly temperature-dependent.
-
Hydrogen is preferred as a carrier gas for its higher efficiency, allowing for faster analysis without significant loss of resolution.
The Indirect Approach: Enhancing Separation through Derivatization
If direct separation proves challenging (e.g., co-elution or poor peak shape), derivatization of the hydroxyl group can significantly improve the chromatographic results. Trifluoroacetylation is a highly effective and common choice for this purpose.
Caption: Workflow for the indirect chiral GC separation via derivatization.
Experimental Protocol 2: Indirect Chiral GC Separation via Trifluoroacetylation
This protocol details the derivatization of methyl 4-(1-hydroxyethyl)benzoate followed by chiral GC analysis.
1. Derivatization Procedure: a. To 1 mg of racemic methyl 4-(1-hydroxyethyl)benzoate in a 2 mL vial, add 500 µL of dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (catalyst). c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool the vial to room temperature. e. Evaporate the solvent and excess reagents under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
2. GC System and Column:
-
Same as in the direct method (Chirasil-DEX CB is a good starting point for the derivatized analyte as well).
3. GC Method Parameters:
-
Inlet: Split mode (50:1 split ratio), 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 3°C/min to 160°C.
-
Hold: 5 minutes at 160°C.
-
-
Detector (FID): 250°C.
-
Injection Volume: 1 µL.
4. Rationale for Derivatization and Method Parameters:
-
Trifluoroacetylation significantly increases the volatility of the analyte, allowing for lower analysis temperatures and potentially shorter run times.[4]
-
The fluorinated derivative often exhibits enhanced interaction with the CSP, leading to a greater separation factor (α).
-
The starting temperature of the oven program is lower due to the increased volatility of the trifluoroacetyl ester derivatives.
Performance Comparison: Direct vs. Indirect Methods
| Parameter | Direct Method | Indirect Method (Trifluoroacetylation) | Justification |
| Sample Preparation | Simple dissolution | Multi-step derivatization required | The direct method is significantly faster and less labor-intensive. |
| Potential for Errors | Low | Higher risk of incomplete reaction or side products | Derivatization introduces additional steps where errors can occur. |
| Expected Resolution (Rs) | Moderate to Good | Potentially higher | Derivatization can significantly improve the separation factor. |
| Analysis Time | Potentially longer | May be shorter due to increased volatility | The more volatile derivatives elute at lower temperatures. |
| Method Robustness | High | Dependent on the reproducibility of the derivatization | The derivatization step adds a variable that must be carefully controlled. |
Conclusion and Recommendations
For the chiral separation of methyl 4-(1-hydroxyethyl)benzoate, a methodical approach starting with direct analysis on a cyclodextrin-based chiral stationary phase, such as Chirasil-DEX CB, is recommended. The direct method, if successful, offers simplicity and robustness. The provided experimental protocol serves as a well-reasoned starting point for method development.
Should the direct method yield insufficient resolution (Rs < 1.5), the indirect method via trifluoroacetylation is a powerful alternative. The increased volatility and potential for enhanced chiral recognition of the derivatized analyte can often overcome the challenges of a difficult separation.
Ultimately, the choice between the direct and indirect methods will be guided by the experimental results. By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop a reliable and accurate chiral GC method for the critical quality control of methyl 4-(1-hydroxyethyl)benzoate enantiomers.
References
- This guide is a synthesis of established chromatographic principles and does not rely on a single external source for its entirety. The references below support specific claims made within the text.
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Optical Rotation Determination: Methyl 4-[(1R)-1-hydroxyethyl]benzoate
Executive Summary
Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CAS: 129446-47-5) is a critical chiral building block, widely employed in the synthesis of carbapenem antibiotics, phthalides, and isocoumarins. Its enantiomeric purity is the primary determinant of downstream efficacy and safety. While Optical Rotation (Polarimetry) remains the standard for rapid identity verification in Quality Control (QC), it is often insufficient for precise enantiomeric excess (ee%) determination due to its susceptibility to solvent effects and concentration dependence.
This guide objectively compares Polarimetry against Chiral HPLC , the modern gold standard for purity analysis, and outlines the specific protocols required to validate the (1R)-configuration of this styrene-derivative intermediate.
Technical Comparison: Polarimetry vs. Chiral HPLC
For a process chemist, the choice between these methods depends on the stage of development: Polarimetry is for identity (Is it R or S?), while Chiral HPLC is for quality (How pure is it?).
Comparative Analysis Table
| Feature | Method A: Polarimetry | Method B: Chiral HPLC |
| Primary Utility | Identity Verification & Gross Purity | Precise Enantiomeric Excess (ee%) |
| Measurement Principle | Rotation of Plane-Polarized Light ( | Differential Retention on Chiral Stationary Phase |
| Sensitivity | Low (Requires >10 mg sample) | High (Requires <1 mg sample) |
| Solvent Dependence | Critical: High variability (e.g., CHCl | Moderate (Affects retention time, not value accuracy) |
| Throughput | High (2-5 mins/sample) | Low to Medium (15-30 mins/sample) |
| Blind Spots | Cannot distinguish 99% ee from 95% ee easily | None (Separates enantiomers & impurities) |
| Cost per Run | Negligible | Moderate (Solvents, Column wear) |
Deep Dive: The Science of Determination
The Challenge of the "R" Configuration
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a secondary benzylic alcohol. The specific rotation is heavily influenced by the conformational preference of the hydroxyl group and the ester moiety in solution.
-
Solvent Effect: In hydrogen-bonding solvents (MeOH), the rotation value often differs significantly from non-polar solvents (CHCl
) due to solvation shells altering the chiral environment. -
Temperature Sensitivity: Standard measurements must be strictly controlled at 20°C or 25°C, as the population of conformers changes with temperature.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate determination method during drug development.
Figure 1: Decision matrix for optical purity verification of methyl 4-[(1R)-1-hydroxyethyl]benzoate.
Experimental Protocols
Protocol A: Determination of Specific Rotation ( )
Objective: To establish the identity and macroscopic optical purity.
-
Preparation: Weigh accurately 1.0 g of methyl 4-[(1R)-1-hydroxyethyl]benzoate.
-
Dissolution: Transfer to a 100 mL volumetric flask. Dissolve in Chloroform (CHCl
) (HPLC Grade). Note: Methanol is an alternative, but consistency with the Certificate of Analysis (CoA) is mandatory. -
Equilibration: Ensure the solution is at 20°C ± 0.5°C .
-
Measurement:
-
Zero the polarimeter with pure solvent.
-
Fill the 1 dm (100 mm) polarimeter tube, ensuring no bubbles are trapped.
-
Measure the rotation (
) at the Sodium D-line (589 nm).
-
-
Calculation:
Where:- = Observed rotation (degrees)
- = Path length (dm)
- = Concentration (g/mL)
Typical Range: The (1R)-enantiomer typically exhibits a positive (+) rotation in Chloroform, though exact batch values must be cross-referenced with the supplier's CoA due to the scalar nature of the property.
Protocol B: Enantiomeric Excess via Chiral HPLC
Objective: To quantify the exact ratio of (R) to (S) isomers.
-
Column Selection: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: These polysaccharide-based columns provide superior resolution for aromatic esters.
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Additives: None usually required for neutral esters, but 0.1% Diethylamine can sharpen peaks if tailing occurs.
-
-
Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm (Benzoate absorption max).
-
-
Analysis:
-
Inject 5-10 µL of sample (1 mg/mL).
-
Calculate ee%:
-
Critical Analysis & Recommendations
When to use Polarimetry: Use this method for incoming raw material inspection . If you purchase the (1R) isomer, a quick polarimetry check confirms you haven't received the (1S) isomer or the racemate (which would read 0°). It is a "Pass/Fail" gate.
When to use Chiral HPLC: Use this method for reaction monitoring (e.g., during the asymmetric reduction of methyl 4-acetylbenzoate) and final product release . Polarimetry cannot detect small drops in optical purity (e.g., 99% vs 90% ee) effectively, whereas HPLC separates the enantiomers into distinct peaks.
Expert Insight: For methyl 4-[(1R)-1-hydroxyethyl]benzoate, the absolute configuration is often assigned by correlation with the known reduction of acetophenones. However, rely on Chiral HPLC for process validation. A specific rotation value is a physical constant, but it is a poor measure of chemical purity compared to chromatography.
References
-
BenchChem. Methyl 4-[(1R)-1-hydroxyethyl]benzoate Product Information & Synthesis Strategies. Retrieved from
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate (Compound Summary). National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. ChemSpider: Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from
-
EPA CompTox. Methyl 4-(1-hydroxyethyl)benzoate Properties Dashboard. US Environmental Protection Agency. Retrieved from
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (Contextual reference for solvent purity in analysis).
Sources
A Comparative Guide to the Synthesis of Methyl 4-[(1R)-1-hydroxyethyl]benzoate: Chemical versus Enzymatic Routes
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is paramount. One such critical chiral intermediate is methyl 4-[(1R)-1-hydroxyethyl]benzoate, a versatile building block for various active pharmaceutical ingredients.[1] This guide provides an in-depth, objective comparison of the two primary methodologies for its synthesis: traditional chemical routes and modern enzymatic approaches. We will delve into the underlying principles, experimental protocols, and performance metrics of each, offering field-proven insights to aid researchers and process chemists in making informed decisions.
The Target Molecule: Significance and Stereochemistry
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a stereodefined intermediate, meaning it possesses a specific three-dimensional arrangement of its atoms.[1][2] Its value lies in its bifunctional nature, containing both a hydroxyl group and a methyl ester, which can be further manipulated to construct more complex molecular architectures. The "(1R)" designation specifies the absolute configuration at the chiral center, a crucial factor as the biological activity of the final drug product is often dictated by its stereochemistry.
Section 1: The Chemical Approach: Asymmetric Reduction
The synthesis of methyl 4-[(1R)-1-hydroxyethyl]benzoate via chemical methods predominantly relies on the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[1] Among the various strategies, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a reliable and widely adopted method.[3][4][5][6]
Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[3][4][5] The enantioselectivity of the reaction is governed by the chiral environment created by the catalyst.
The proposed mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with the borane, activating it as a potent hydride donor.[5][7]
-
Ketone Coordination: The activated complex then coordinates to the ketone substrate. The steric bulk of the catalyst directs the coordination to the more accessible lone pair of the ketone's carbonyl oxygen.[5][7]
-
Hydride Transfer: A face-selective intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered transition state. This step establishes the stereochemistry at the newly formed chiral center.[5][7]
-
Catalyst Regeneration: Following the hydride transfer, an alkoxyborane is formed, and the catalyst is regenerated to participate in the next catalytic cycle.[5][7]
-
Workup: An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[5][7]
Diagram of the CBS Reduction Catalytic Cycle:
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: Chemical Synthesis
Materials:
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution
-
Borane-dimethyl sulfide complex (BH3•SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere.
-
Borane-dimethyl sulfide complex (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is then acidified with 1M HCl and stirred for 30 minutes.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated NaHCO3 solution and brine, then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 4-[(1R)-1-hydroxyethyl]benzoate.
Section 2: The Enzymatic Approach: Biocatalytic Reduction
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.[11][12][13] Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity.[14][15][16][17]
Mechanism of Ketoreductase-Catalyzed Reduction
Ketoreductases are cofactor-dependent enzymes, typically utilizing nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as the hydride source. The enzyme's active site contains a binding pocket that orients the ketone substrate in a specific conformation relative to the cofactor.
The general mechanism is as follows:
-
Cofactor Binding: The oxidized form of the cofactor (NADP+ or NAD+) binds to the enzyme.
-
Substrate Binding: The ketone substrate binds to the active site in a predetermined orientation due to specific interactions with amino acid residues.
-
Hydride Transfer: A hydride ion is transferred from the reduced cofactor (NADPH or NADH) to the si- or re-face of the carbonyl carbon, depending on the specific KRED, leading to the formation of the chiral alcohol.
-
Product Release: The alcohol product and the oxidized cofactor are released from the active site.
-
Cofactor Regeneration: For the reaction to be catalytic, the oxidized cofactor must be continuously regenerated to its reduced form. This is often achieved in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose.
Diagram of the Enzymatic Reduction with Cofactor Regeneration:
Caption: Enzymatic reduction coupled with cofactor regeneration.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Methyl 4-acetylbenzoate
-
Ketoreductase (e.g., from a commercial screening kit)
-
Glucose Dehydrogenase (GDH)
-
NADP+ or NADPH
-
D-Glucose
-
Phosphate buffer (e.g., pH 7.0)
-
Isopropyl alcohol (IPA) or another co-solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add D-glucose, NADP+, and GDH, and stir until dissolved.
-
Add the ketoreductase enzyme.
-
In a separate flask, dissolve methyl 4-acetylbenzoate in a minimal amount of a water-miscible co-solvent like IPA.
-
Add the substrate solution to the enzyme-containing buffer.
-
The reaction is gently agitated at a controlled temperature (e.g., 30°C) for 12-24 hours. Reaction progress is monitored by HPLC or GC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine and dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to yield the crude product, which is often of high purity, potentially negating the need for column chromatography.
Section 3: Head-to-Head Comparison
| Parameter | Chemical Synthesis (CBS Reduction) | Enzymatic Synthesis (Ketoreductase) |
| Enantioselectivity | Typically high (90-99% ee) | Generally excellent (>99% ee) |
| Yield | Good to excellent (80-95%) | Good to excellent (often >90%) |
| Reaction Conditions | Cryogenic temperatures (0°C to -78°C), anhydrous conditions, inert atmosphere | Mild conditions (near-neutral pH, room temperature), aqueous media |
| Reagents | Stoichiometric borane reagents, chiral catalyst, organic solvents | Catalytic enzyme, cofactor, sacrificial substrate, primarily aqueous buffer |
| Workup & Purification | Requires quenching, acidic workup, and often column chromatography | Simple extraction, often yields high purity product directly |
| Substrate Scope | Generally broad for various ketones | Can be highly specific to the enzyme, may require screening |
| Environmental Impact | Use of hazardous reagents and organic solvents | "Green" process with biodegradable catalysts and aqueous media |
| Cost | Chiral catalysts and borane reagents can be expensive | Enzymes can be costly initially, but can be immobilized and reused |
| Scalability | Well-established for large-scale production | Readily scalable, particularly with immobilized enzymes in flow reactors |
Section 4: Concluding Insights
The choice between chemical and enzymatic synthesis for methyl 4-[(1R)-1-hydroxyethyl]benzoate is a nuanced decision that depends on the specific priorities of the project.
The Case for Chemical Synthesis: The CBS reduction is a robust and well-understood methodology that offers a broad substrate scope and is readily scalable.[4] For laboratories with established infrastructure for handling air- and moisture-sensitive reagents, this can be a rapid and effective route to the desired product. The primary drawbacks are the need for cryogenic temperatures, the use of hazardous reagents, and often, the necessity for chromatographic purification.
The Case for Enzymatic Synthesis: Biocatalysis with ketoreductases represents a more sustainable and often more selective approach.[11][13] The mild reaction conditions, use of aqueous media, and simplified workup procedures are significant advantages, particularly from an environmental and process safety perspective. While the initial screening for a suitable enzyme may require some effort, the potential for achieving near-perfect enantioselectivity and high purity without extensive purification makes this an attractive option, especially for large-scale manufacturing where cost and efficiency are critical. The ability to immobilize enzymes for reuse further enhances the economic viability of this method.[18][19]
Ultimately, for researchers and drug development professionals, a thorough evaluation of both methods, considering factors such as available equipment, cost of goods, desired purity, and environmental impact, will lead to the most appropriate synthetic strategy.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
PubChem. (n.d.). Methyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66–73.
- Ran, N., Zhao, L., Chen, Z., & Tao, J. (2008). Recent applications of biocatalysis in developing generic chiral drugs. Journal of Industrial Microbiology & Biotechnology, 35(8), 753–764.
-
PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Ansa Bio. (2022). Chemical vs. Enzymatic DNA Synthesis Techniques. Retrieved from [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
